6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is an organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom and multiple fluorine substituents. The molecular formula is CHFNO, indicating the presence of five fluorine atoms that significantly influence its chemical behavior and biological interactions. This compound is primarily utilized in pharmacology and medicinal chemistry, particularly in the synthesis of selective negative allosteric modulators for the metabotropic glutamate receptor subtype 2 (mGluR2). These modulators are critical for research into neurological disorders and potential therapeutic applications.
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is classified as a spirocyclic compound due to its distinct structural configuration. The trifluoroacetate moiety enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound is sourced from various chemical suppliers and is typically used for research purposes only .
The synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate generally involves the reaction of 6,6-difluoro-2-azaspiro[3.3]heptane with trifluoroacetic acid. This reaction is performed under inert gas conditions (nitrogen or argon) to prevent unwanted side reactions and is typically conducted at controlled temperatures ranging from 2 to 8 °C.
The synthetic route often includes several steps:
These methods highlight the complexity involved in producing such fluorinated compounds.
The molecular structure of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate features a spirocyclic framework with a nitrogen atom incorporated into the ring system. The presence of five fluorine atoms contributes to its unique properties and reactivity.
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions:
Common reagents used include oxidizing agents such as potassium permanganate and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert gas atmospheres to ensure purity and prevent degradation.
The mechanism of action for 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate primarily involves its interaction with biological systems through modulation of receptor activity. As a selective negative allosteric modulator for mGluR2, it alters receptor conformation without directly activating the receptor itself.
Studies indicate that this compound may affect neurotransmitter release and synaptic plasticity by binding to allosteric sites on receptors involved in neurological signaling pathways. Investigations into its metabolic pathways suggest that it interacts with various enzymes and cofactors during biotransformation processes .
The presence of multiple fluorine atoms significantly enhances the lipophilicity and reactivity of this compound compared to non-fluorinated analogs. Its chemical behavior is influenced by the trifluoroacetate group, which acts as a good leaving group in various reactions.
Relevant data on solubility and reactivity indicate that this compound can be effectively utilized in organic synthesis due to its favorable physical properties .
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate has diverse applications in scientific research:
Research focusing on this compound's interactions with biological systems is crucial for understanding its potential effects on neurological functions and developing new therapeutic strategies for treating disorders like anxiety or schizophrenia .
A groundbreaking convergent synthesis strategy enables efficient construction of 6,6-difluorospiro[3.3]heptane scaffolds, serving as conformationally restricted bioisosteres of gem-difluorocycloalkanes. This approach leverages a unified synthetic precursor (1,1-bis(bromomethyl)-3,3-difluorocyclobutane) to generate diverse 2-mono- and 2,2-difunctionalized derivatives. The methodology facilitates short reaction sequences (6–10 steps) and exceptional scalability, achieving batch sizes up to 0.47 kg—a 15-fold increase over prior methods. Key advantages include modular functionalization and the ability to introduce pharmacophoric groups late in the synthesis, enhancing flexibility for medicinal chemistry applications [3].
This pivotal intermediate enables large-scale access to fluorinated spiroarchitectures through sequential transformations:- Synthesis Pathway:1. Deoxofluorination of diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4) with Morph-DAST yields 3,3-difluorocyclobutane diester 5 (65%)2. LiAlH4 reduction affords dialcohol 6 (94%)3. Appel bromination converts 6 to the dibromide intermediate 3 (64% yield, 600 g/batch) [3]- Functionalization Scope: Double alkylation of active methylene compounds with 3 produces:- Diester 7 (88% yield, 472 g via NaH/diethyl malonate)- Cyano ester 8 (68% yield, 221 g via K2CO3/ethyl cyanoacetate)- Ketone 10 (45% over two steps via TosMIC alkylation/hydrolysis)
Table 1: Key Derivatives from Dibromide Intermediate
Product | Reagent | Yield | Scale | Functionality |
---|---|---|---|---|
7 | Diethyl malonate/NaH | 88% | 472 g | Diester |
8 | Ethyl cyanoacetate/K₂CO₃ | 68% | 221 g | Cyanoester |
10 | TosMIC then hydrolysis | 45% | 18.6 g* | Ketone |
*After reduction to alcohol 11* [3]
Deoxofluorination Enhancements: Morph-DAST outperforms DAST in converting ketone 4 to difluoride 5, minimizing elimination byproducts and improving yields to 65% under optimized conditions (0°C → rt, anhydrous CH2Cl2) [3].
Alkylation Optimization:
Table 2: Diversification Pathways from Core Scaffold
Starting Material | Transformation | Product | Application | |
---|---|---|---|---|
13 (acid) | Barton decarboxylation | Bromide 18 | Cross-coupling reagents | |
18 | Cu-catalyzed borylation | BPin 23 | Suzuki-Miyaura reactions | |
7 (diester) | Controlled saponification | Semiester 29 | Curtius rearrangement to amino acids | |
8 (cyanoester) | Hydrogenation/Boc protection | β-Amino ester 33 | β-Amino acid synthesis | [3] [6] |
Consecutive Pathway Limitations:
Convergent Pathway Advantages:
Table 3: Pathway Performance Comparison
Metric | Consecutive Pathway | Convergent Pathway | |
---|---|---|---|
Steps to amine | 7 | 4 | |
Max. scale (amine) | <50 g | 36 g (single run) | |
Functional diversity | Low (2-3 derivatives) | High (>10 derivatives) | |
Avg. yield per step | ~60% | ~82% | |
Key limitation | Linear sequence | Intermediate stability | [3] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7